molecular formula C7H15Cl2N3O B1439733 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride CAS No. 1185302-33-3

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride

Cat. No. B1439733
CAS RN: 1185302-33-3
M. Wt: 228.12 g/mol
InChI Key: IYWMFXQVHOXHRR-UHFFFAOYSA-N
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Description

The compound “2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride” is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines were used as starting materials .


Molecular Structure Analysis

The structures of target compounds were characterized by 1H NMR, 13C NMR, IR, HRMS, and the crystal structure of N-benzyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide was also determined by X-ray diffraction method .


Chemical Reactions Analysis

The reaction of the compound with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles has been studied . In another study, a substituted aniline and triethylamine were dissolved by dichloromethane, and stirred under an ice–water bath, to which chloroacetyl chloride was added dropwise .


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid or solid or lump . It has a molecular weight of 121.14 .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Pyrazoles and their derivatives are significant in the synthesis of heterocyclic compounds, offering a versatile scaffold for the development of various classes of molecules with potential biological and pharmacological activities. The chemistry of these compounds involves reactions that enable the construction of complex structures, highlighting the importance of pyrazole derivatives in medicinal chemistry and drug discovery processes. For instance, the reactivity of certain pyrazole compounds is leveraged for synthesizing heterocycles like spiropyrans, which have diverse applications ranging from materials science to pharmaceuticals (Gomaa & Ali, 2020).

Biological and Pharmacological Research

Pyrazole derivatives exhibit a wide range of biological activities, making them of interest in the discovery and development of new therapeutic agents. For example, they have been studied for their potential antimicrobial, antiviral, and antioxidant properties. Such compounds are synthesized under conditions that may involve the use of ethanol or methanol, indicating the relevance of solvents in the synthesis process and possibly affecting the biological activity of the resultant compounds (Sheetal et al., 2018).

Organocatalysis in Heterocycle Synthesis

The role of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, further exemplifies the utility of pyrazole derivatives in facilitating chemical reactions. Such processes underscore the importance of green chemistry principles, including the use of less toxic reagents and the development of sustainable synthesis methods. This area of research is crucial for advancing the synthesis of heterocycles with potential applications in drug development and other fields (Kiyani, 2018).

Mechanism of Action

The compound is known to inhibit glucose uptake by Hela-MaTu cells . Molecular docking studies have shown that it can form two hydrogen bonds and one cation-π interaction with succinate dehydrogenase .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P310, P338, P351 .

properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c1-10-6-7(5-9-10)4-8-2-3-11;;/h5-6,8,11H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWMFXQVHOXHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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